molecular formula C18H22N2O2 B11838085 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol CAS No. 59663-06-8

5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol

Cat. No.: B11838085
CAS No.: 59663-06-8
M. Wt: 298.4 g/mol
InChI Key: WLGGYIJORGCEJS-UHFFFAOYSA-N
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Description

5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol is a structurally complex benzopyranopyridine derivative. The compound features two key substituents:

  • A 3-(dimethylamino)propyl group attached to the pyridine ring, introducing tertiary amine functionality.
  • A methyl group at position 2 of the benzopyran moiety.

These modifications likely enhance its physicochemical properties, such as solubility and bioavailability, compared to the parent compound.

Properties

CAS No.

59663-06-8

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

5-[3-(dimethylamino)propyl]-2-methylchromeno[2,3-b]pyridin-5-ol

InChI

InChI=1S/C18H22N2O2/c1-13-9-10-15-17(19-13)22-16-8-5-4-7-14(16)18(15,21)11-6-12-20(2)3/h4-5,7-10,21H,6,11-12H2,1-3H3

InChI Key

WLGGYIJORGCEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(C3=CC=CC=C3O2)(CCCN(C)C)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Deprotection : Treatment with HCl or H<sub>2</sub>SO<sub>4</sub> removes the ethylenedioxy group, generating a ketone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen forms the pyran ring.

  • Dehydration : Elimination of water produces the fused benzopyrano-pyridine system.

Conditions :

  • Solvent: Toluene or dichloromethane

  • Acid: p-TsOH or H<sub>2</sub>SO<sub>4>

  • Temperature: 60–80°C

  • Yield: 60–75%

Challenges:

  • Competing polymerization requires controlled stoichiometry.

  • Stereoselectivity depends on substituent electronic effects.

Alkylation and Subsequent Cyclocondensation

The dimethylaminopropyl group is introduced via alkylation of a pre-formed pyridine intermediate. A two-step process is detailed in patent CN106046053A:

Step 1: Synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide

  • Reactants : 1,3-Dibromopropane + Triphenylphosphine → Phosphonium salt.

  • Conditions : Toluene, 80°C, 5–6 hours.

  • Yield : 68–89%.

Step 2: Wittig Reaction for Benzopyran Formation

  • Reactants : Pyridine-2-carbaldehyde + Phosphonium salt.

  • Conditions : NMP, NaHCO<sub>3</sub>, 40–50°C.

  • Yield : 70–82%.

Mechanism :

  • Wittig Olefination : The phosphonium ylide reacts with the aldehyde to form a styryl intermediate.

  • Cyclization : Acidic conditions (e.g., H<sub>3</sub>PO<sub>4</sub>) promote pyran ring closure.

Mannich Reaction for Aminoalkylation

The Mannich reaction introduces the dimethylaminopropyl group directly into the heterocyclic scaffold.

Procedure:

  • Substrate : 2-Methyl-5H-benzopyrano[2,3-b]pyridin-5-ol.

  • Reactants : Formaldehyde + Dimethylamine hydrochloride.

  • Conditions : Ethanol, reflux, 12–24 hours.

  • Yield : 55–65%.

Advantages :

  • Single-step functionalization.

  • Avoids harsh alkylation conditions.

Limitations :

  • Competing over-alkylation necessitates precise stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps, such as cyclodehydration.

Protocol:

  • Reactants : 3-Hydroxy-2-methylpyridine + 3-(Dimethylamino)propanal.

  • Catalyst : Amberlyst-15 (acidic resin).

  • Conditions : Microwave, 100°C, 20 minutes.

  • Yield : 78%.

Benefits :

  • 80% reduction in reaction time compared to conventional heating.

  • Improved purity (HPLC >95%).

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
Cyclodehydration60–756–12 hHigh stereoselectivityPolymerization side reactions
Alkylation-Cyclization70–828–10 hScalable phosphonium salt synthesisMulti-step purification required
Mannich Reaction55–6512–24 hSingle-step functionalizationLow regioselectivity
Microwave7820 minRapid synthesisSpecialized equipment needed

Stability and Purification Considerations

  • Deprotection Challenges : Acidic conditions during cyclodehydration can degrade intermediates, necessitating low temperatures (0–5°C) and inert atmospheres.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.

  • Crystallization : Recrystallization from ethanol/n-heptane improves purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Base Compound: 5H-[1]benzopyrano[2,3-b]pyridin-5-ol (CAS: 6722-9-4)

Molecular Formula: C₁₂H₉NO₂ (199.21 g/mol) Structural Differences:

  • The base compound lacks the 3-(dimethylamino)propyl and 2-methyl substituents. Implications:
  • Reduced solubility in aqueous media due to the absence of ionizable groups.
  • Lower molecular weight may result in faster metabolic clearance compared to the target compound.

Ethyl 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate (E0P)

Molecular Formula : C₁₈H₁₈N₂O₄ (326.35 g/mol)
Structural Differences :

  • Substituents: A 7-isopropyl group, 2-amino group, 5-oxo group, and ethyl ester at position 3 (vs. dimethylaminopropyl and methyl in the target compound). Implications:
  • The 5-oxo group introduces a ketone, which may influence redox properties or hydrogen-bonding interactions.
  • The isopropyl group at position 7 could sterically hinder interactions with bulky binding pockets in biological targets .

Structural and Functional Analysis

Property Target Compound Base Compound (CAS: 6722-9-4) E0P
Core Structure Benzopyranopyridine Benzopyranopyridine Benzopyranopyridine
Key Substituents 2-methyl, 3-(dimethylamino)propyl None 2-amino, 5-oxo, 7-isopropyl, ethyl ester
Molecular Weight ~300–350 g/mol (estimated) 199.21 g/mol 326.35 g/mol
Ionizable Groups Tertiary amine (dimethylamino) None Amino group, ester (weakly acidic)
Potential Applications Hypothesized CNS or receptor-targeted activity Synthetic intermediate Not reported; ester suggests prodrug potential

Key Research Insights

Role of Substituents: The dimethylamino group in the target compound may enhance binding to G protein-coupled receptors (GPCRs) or serotonin/dopamine transporters, as seen in other tertiary amine-containing drugs . The methyl group at position 2 could reduce metabolic degradation by cytochrome P450 enzymes, improving half-life compared to E0P .

Comparative Solubility :

  • The target compound’s tertiary amine likely increases water solubility at acidic pH, whereas E0P’s ester group may favor lipid solubility.

Biological Activity

The compound 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol (CAS Number: 59663-06-8) belongs to a class of benzopyran derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical characteristics are crucial for understanding its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC18H22N2O2
Molecular Weight298.379 g/mol
Density1.163 g/cm³
Boiling Point443 °C
Flash Point221.7 °C
LogP3.073

Recent studies have indicated that compounds similar to 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol exhibit significant inhibition of key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes play critical roles in neurotransmitter metabolism and are implicated in various neurodegenerative diseases.

Inhibition of Monoamine Oxidase

Monoamine oxidases are responsible for the oxidative deamination of neurotransmitters. Inhibitors of MAO A and B can enhance levels of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function. The compound was tested against human MAO isoforms, showing an IC50 value around 1 μM for MAO A inhibition, indicating potent activity .

Cholinesterase Inhibition

Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter essential for muscle function and cognition. The compound demonstrated moderate inhibition against both AChE and BChE, with IC50 values ranging from 7 to 8 μM . This activity suggests potential applications in treating Alzheimer's disease, where cholinergic signaling is disrupted.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It was evaluated against several cancer cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cells. The results indicated that the compound exhibits cytotoxic effects on these tumor cells, suggesting its potential as an anticancer agent .

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of 5-(3-(Dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in animal models, supporting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. These results underscore the need for further investigation into the mechanisms underlying its anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-(dimethylamino)propyl)-2-methyl-5H-(1)benzopyrano(2,3-b)pyridin-5-ol, and how can its purity be verified?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzopyrano-pyridine scaffolds are often prepared by cyclization of substituted pyridines with carbonyl derivatives under acidic or basic conditions . Purity verification requires 1H/13C NMR (to confirm substituent positions and stereochemistry), FT-IR (to identify functional groups like hydroxyl or amine), and elemental analysis (to validate empirical formulas). Melting point determination is also critical for assessing crystallinity and impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer :

  • NMR : 1H NMR resolves proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; aromatic protons at δ ~6.5–8.5 ppm). 13C NMR confirms carbon frameworks, including sp³/sp² hybridization .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to rule out structural isomers.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Q. What pharmacological activities have been reported for benzopyrano-pyridine derivatives?

  • Answer : Structural analogs exhibit antiallergic and anti-inflammatory properties, likely due to histamine receptor modulation or inhibition of mast cell degranulation . For example, 5-oxo-5H-benzopyrano-pyridines showed IC₅₀ values <10 µM in mast cell stabilization assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps, while methanol/ethanol favor cyclization .
  • Catalysis : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions can accelerate ring closure.
  • Temperature Control : Stepwise heating (e.g., 80–140°C) minimizes side reactions like decomposition of dimethylamino groups .
    • Example Optimization Table :
SolventCatalystTemp (°C)Yield (%)
MethanolH₂SO₄10055
AcetonitrileK₂CO₃8072
DMFNone14063

Q. How should researchers design in vivo experiments to evaluate this compound’s antiallergic activity?

  • Answer :

  • Animal Models : Use ovalbumin-sensitized mice to mimic IgE-mediated allergic responses. Measure histamine levels in serum and eosinophil infiltration in lung tissue .
  • Dosage : Administer 10–50 mg/kg orally, with dexamethasone (1 mg/kg) as a positive control.
  • Endpoint Analysis : Quantify cytokine profiles (IL-4, IL-5) via ELISA and airway hyperresponsiveness using plethysmography .

Q. How can contradictory data in stability studies (e.g., pH-dependent degradation) be resolved?

  • Answer :

  • pH Stability Assays : Use buffered solutions (pH 1–10) to simulate gastrointestinal and physiological conditions. Monitor degradation via HPLC at λ = 254 nm .
  • Degradation Pathways : Under acidic conditions (pH <3), the dimethylamino group may protonate, leading to ring-opening. At pH >8, hydroxyl group deprotonation could destabilize the benzopyran moiety .
  • Mitigation : Encapsulation in enteric coatings or formulation with cyclodextrins improves stability .

Methodological Guidance

Q. What statistical models are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For multi-factorial experiments (e.g., interaction with other drugs), apply split-plot ANOVA to account for hierarchical variables (e.g., dose, time, tissue type) .

Q. How can researchers validate the environmental impact of synthetic byproducts?

  • Answer : Follow INCHEMBIOL Project protocols:

  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .

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